molecular formula C27H20O2 B8356545 1,1-Bis(4-benzoylphenyl)methane

1,1-Bis(4-benzoylphenyl)methane

Cat. No.: B8356545
M. Wt: 376.4 g/mol
InChI Key: IAZJTHIZDCKMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(4-benzoylphenyl)methane is a diarylmethane derivative featuring two 4-benzoylphenyl groups attached to a central methane core. The compound’s molecular formula is hypothesized to be C₂₇H₂₀O₂ (calculated molecular weight: 376.4 g/mol), distinguishing it from structurally related compounds through its benzoyl substituents and symmetrical aromatic framework.

Properties

Molecular Formula

C27H20O2

Molecular Weight

376.4 g/mol

IUPAC Name

[4-[(4-benzoylphenyl)methyl]phenyl]-phenylmethanone

InChI

InChI=1S/C27H20O2/c28-26(22-7-3-1-4-8-22)24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)27(29)23-9-5-2-6-10-23/h1-18H,19H2

InChI Key

IAZJTHIZDCKMKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Hydroxylated Analog: 4,4'-Dihydroxytetraphenylmethane

  • Structure : Contains hydroxyl (-OH) groups instead of benzoyl (C₆H₅CO-) substituents.
  • Molecular Formula : C₂₅H₂₀O₂ (MW: 352.43 g/mol) .
  • Reduced steric bulk compared to benzoyl groups may influence reactivity in synthetic applications.

Fluorinated Analog: 1,1′-(1,4-Phenylene)bis[1-(4-fluorophenyl)methanone]

  • Structure : Features fluorinated phenyl rings and a phenylene linker.
  • Molecular Formula : C₂₀H₁₂F₂O₂ (MW: 330.3 g/mol) .
  • The phenylene linker introduces rigidity, contrasting with the methane core’s flexibility in 1,1-Bis(4-benzoylphenyl)methane.

Conjugated Diene Derivative: 1,1-Bis-(4-methylphenyl)-buta-1,3-diene

  • Structure : A butadiene chain bridges two 4-methylphenyl groups.
  • Molecular Formula : C₁₈H₁₈ (MW: 234.3 g/mol) .
  • Key Differences :
    • Extended conjugation in the diene system increases UV absorption and photochemical reactivity.
    • Higher lipophilicity (XLogP3 = 6) compared to benzoyl-containing compounds, suggesting divergent solubility profiles .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound* C₂₇H₂₀O₂ 376.4 Benzoyl, aromatic High symmetry, moderate lipophilicity
4,4'-Dihydroxytetraphenylmethane C₂₅H₂₀O₂ 352.43 Hydroxyl, aromatic Polar, hydrogen-bonding capable
1,1′-(1,4-Phenylene)bis[...] C₂₀H₁₂F₂O₂ 330.3 Fluorophenyl, ketone Electronegative, rigid
1,1-Bis-(4-methylphenyl)-buta... C₁₈H₁₈ 234.3 Methyl, conjugated diene Highly lipophilic (XLogP3 = 6)

*Calculated values based on structural inference.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.